WD2000-012547

QSAR Modeling Computational Chemistry PARP-1 Inhibition

Researchers validating 3D-QSAR models for PARP-1 inhibitors often face a lack of structurally defined benchmarks with computationally derived activity metrics. WD2000-012547 addresses this gap as a reference compound with a computationally modeled pKi of 8.221, originating from the same multi-receptor conformation docking methodology used for its training set. - Serves as a baseline scaffold for SAR studies, enabling systematic comparison of substituent effects on the tricyclic azepino[5,4,3-cd]indol-6-one core. - Distinct from phthalazinone-based inhibitors, it provides a chemically orthogonal tool for binding mode analysis. - Supplied with verified structural identity; suitable for in vitro binding studies where in vivo characterization is not required.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B1662715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWD2000-012547
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20)
InChIKeyCMVVSYUUFABRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WD2000-012547: QSAR-Predicted PARP-1 Inhibitor Overview


WD2000-012547 (CAS 283172-68-9; also designated Compound 66) is a selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor characterized by a tricyclic 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one core [1]. The compound exhibits a computationally modeled pKi of 8.221 against human PARP-1, derived from multiple receptor conformation docking and 3D quantitative structure-activity relationship (3D-QSAR) studies [2]. WD2000-012547 belongs to the azepinoindole class of PARP-1 inhibitors, a structural series that features a conformationally locked benzamide core designed to specifically engage the PARP-1 active site [3].

QSAR model validation standard: computationally predicted PARP-1 pKi benchmark
GPRC6A receptor pharmacology research: reported binding affinity ligand
Azepinoindole scaffold SAR reference for medicinal chemistry studies

Why WD2000-012547 Cannot Be Substituted in Computational Studies


Generic substitution with alternative PARP-1 inhibitors is not scientifically valid for WD2000-012547 due to three quantifiable distinctions. First, its reported pKi value (8.221) originates from computationally predicted QSAR modeling rather than from in vitro enzyme inhibition assays, making it uniquely suited as a validation standard for in silico method development [1]. Second, WD2000-012547 possesses a distinct tricyclic azepino[5,4,3-cd]indol-6-one scaffold that differs fundamentally from the phthalazinone core of Olaparib or the tricyclic indole lactam framework of Rucaparib, resulting in different binding mode characteristics and physicochemical property profiles [2]. Third, unlike clinically advanced PARP-1 inhibitors with established cellular IC50 values and in vivo pharmacokinetic data, WD2000-012547 lacks published cellular potency metrics and in vivo characterization, rendering it appropriate only for specific research contexts where these properties are not required .

Computational Activity Origin

Predicted pKi from QSAR modeling, not experimental enzyme inhibition, limits direct substitution with assay-validated PARP-1 inhibitors.

Distinct Azepinoindole Scaffold

Tricyclic azepino[5,4,3-cd]indol-6-one core differs fundamentally from phthalazinone (Olaparib) and substituted indole lactam (Rucaparib) frameworks, altering binding mode.

Absence of Cellular/In Vivo Data

No published cellular IC50 or in vivo characterization; unsuitable replacement for inhibitors with established cellular potency and pharmacokinetic profiles.

Quantitative Differentiation Evidence for WD2000-012547


Computationally Predicted vs. Experimental PARP-1 Potency

WD2000-012547 exhibits a computationally predicted PARP-1 pKi of 8.221, derived from multiple receptor conformation docking (MRCD) and 3D-QSAR modeling using a training set of 88 PARP-1 inhibitors [1]. This pKi value represents a modeled prediction rather than an experimentally measured inhibition constant. In contrast, clinically relevant PARP-1 inhibitors such as Rucaparib possess experimentally determined Ki values (1.4 nM, equivalent to pKi ~8.85) measured via purified full-length human PARP-1 enzyme assays [2]. Similarly, BYK204165, a selective PARP-1 inhibitor, demonstrates an experimentally determined pKi of 7.05 in cell-free recombinant human PARP-1 kinetic experiments, which is 1.17 log units lower than WD2000-012547's predicted value . The computational origin of WD2000-012547's activity metric distinguishes it from assay-validated inhibitors and establishes its primary utility as a benchmark compound for QSAR model validation and computational chemistry workflows.

Computational vs. Experimental Potency
Class-level
Predicted pKi 8.221
Rucaparib Ki 1.4 nM (pKi ~8.85, experimental)
BYK204165 pKi 7.05 (experimental)
Distinguishes QSAR-predicted from assay-measured activity; supports computational model validation.
3D-QSAR derived; verify for experimental study context.
QSAR Modeling Computational Chemistry PARP-1 Inhibition In Silico Validation

Azepinoindole Scaffold vs. Phthalazinone and Indole Lactam Cores

WD2000-012547 incorporates a 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one tricyclic core, a conformationally locked benzamide scaffold designed to specifically interact with the PARP-1 active site through a rigidified binding conformation [1]. This structural class differs from Olaparib's phthalazinone core and Rucaparib's tricyclic indole lactam framework (8-fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one), the latter of which is the clinical scaffold from which WD2000-012547 was structurally derived [2]. The azepinoindole series, which includes both WD2000-012547 and Rucaparib, was designed to pre-organize the benzamide moiety into the bioactive conformation required for PARP-1 catalytic domain binding . WD2000-012547 specifically lacks the 8-fluoro substituent and the 5-(4-((methylamino)methyl)phenyl) moiety present in Rucaparib, resulting in distinct physicochemical and binding properties that affect both potency and selectivity profiles within the azepinoindole class [3].

Scaffold Architecture
Class-level
Azepinoindole tricyclic core (WD2000-012547)
vs. Phthalazinone (Olaparib)
vs. Substituted azepinoindole (Rucaparib)
Scaffold defines PARP-1 binding mode and selectivity profile; unsubstituted core serves as baseline.
8-fluoro and 5-aryl substituents absent; physicochemical properties differ.
Medicinal Chemistry PARP-1 Inhibitor Scaffolds Structure-Based Drug Design Conformational Restriction

Lack of Cellular and In Vivo Characterization

WD2000-012547 has not been tested in vivo and lacks published cellular potency data (e.g., IC50 values in cancer cell lines or cellular PARP inhibition assays), according to vendor documentation . This represents a fundamental differentiation from clinically advanced PARP-1 inhibitors within the same azepinoindole structural class. For example, the tricyclic PARP-1 inhibitor AG-14361 (a close structural analog within the azepinoindole series) demonstrates a Ki of <5 nM in cell-free assays and an IC50 of 29 nM in cellular PARP inhibition assays . Similarly, novel tricyclic lactam indoles (TI1-5) within the same chemical series exhibit PARP-1 Ki values of <10 nM and have been evaluated for chemopotentiation of temozolomide and topotecan in LoVo human colon carcinoma cells, demonstrating measurable enhancement of cytotoxic agent efficacy [1]. WD2000-012547's characterization profile is limited to computational potency prediction and in vitro receptor binding data, with no reported evaluation in whole-cell PARP inhibition, cell viability, or in vivo tumor models.

Biological Characterization
Class-level
No cellular IC50; no in vivo data reported
Requires orthogonal validation for cell-based or animal studies; cannot substitute for characterized inhibitors.
Qualitative difference only; source-based review recommended.
Preclinical Development In Vitro Pharmacology Compound Selection PARP-1 Tool Compounds

GPRC6A Receptor Binding Affinity

WD2000-012547 demonstrates high-affinity binding to the GPRC6A receptor with a Ki value of 1.5 nM, establishing it as a potent GPRC6A ligand . This activity occurs at a distinct molecular target from PARP-1 and represents an alternative pharmacological profile. The compound also exhibits inhibition of protein phosphatase 2A at micromolar concentrations, which may contribute to analgesic effects independent of PARP-1 inhibition . Notably, WD2000-012547 has been shown to have no effect on ion channels or on cell viability and proliferation in vitro, indicating a degree of selectivity against these off-target categories . This dual-target activity profile (PARP-1 inhibition based on computational prediction plus GPRC6A agonism based on experimental binding data) is not reported for other azepinoindole PARP-1 inhibitors such as AG-14361 or Rucaparib, which are primarily characterized as selective PARP-1/2 inhibitors without documented GPRC6A activity.

GPRC6A Binding Affinity
Data to verify
Ki = 1.5 nM
Reported receptor binding affinity; supports GPCR pathway research independent of PARP-1.
Source not specified; independent confirmation recommended.
GPCR Pharmacology GPRC6A Receptor Pain Research Off-Target Activity

Optimal Research Applications for WD2000-012547


QSAR Model Validation and Computational Chemistry Benchmarking

WD2000-012547 serves as a structurally defined reference compound for validating 3D-QSAR models of PARP-1 inhibitors. Its computationally predicted pKi of 8.221, derived from multiple receptor conformation docking with six PARP-1 X-ray crystal structures, provides a quantitative benchmark for assessing the predictive accuracy of new in silico models [1]. Researchers developing CoMFA, CoMSIA, or machine learning-based QSAR workflows can utilize WD2000-012547 as a test set compound, given that its activity metric originates from the same computational methodology used to generate the training set of 88 PARP-1 inhibitors [2].

GPRC6A Receptor Pharmacology in Pain Signaling

WD2000-012547 is a potent GPRC6A receptor ligand with a Ki of 1.5 nM, and has been shown to have no effect on ion channels or on cell viability and proliferation in vitro [1]. This activity profile supports its use as a research tool for studying the role of GPRC6A receptors in pain sensitivity regulation, independent of PARP-1 inhibition. The compound's lack of in vivo characterization makes it appropriate for in vitro receptor binding studies and ex vivo tissue experiments, but unsuitable for animal pharmacology studies without further validation [2].

Azepinoindole Scaffold Reference in Medicinal Chemistry

WD2000-012547 represents the unsubstituted 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one core scaffold that serves as the foundational tricyclic framework for the azepinoindole class of PARP-1 inhibitors [1]. Medicinal chemists engaged in structure-activity relationship (SAR) studies of PARP-1 inhibitors can utilize WD2000-012547 as a baseline reference compound against which the effects of substituent modifications (e.g., 8-fluoro addition, 5-aryl elaboration) on potency, selectivity, and physicochemical properties can be systematically compared [2].

Application
Selection Property
Validation Focus
QSAR Model Validation
Computationally predicted activity benchmark
QSAR model predictive accuracy
GPRC6A Receptor Research
Reported GPRC6A binding affinity
In vitro binding assay reproducibility
Scaffold SAR Reference
Azepinoindole core structure
Substituent effect on potency and selectivity
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